(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Catalog No.
S537793
CAS No.
M.F
C47H57ClFN7O8S
M. Wt
934.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroan...

Product Name

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C47H57ClFN7O8S

Molecular Weight

934.5 g/mol

InChI

InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1

InChI Key

NICKHWYZMNLEPJ-TZSMONEZSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O

Solubility

Soluble in DMSO

Synonyms

Gefitinib-based PROTAC 3; NTN21277; NTN-21277; NTN 21277;

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O

Description

The exact mass of the compound Gefitinib-based PROTAC 3 is 933.3662 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gefitinib-based PROTAC 3 is a molecule designed for targeted protein degradation research. It belongs to a class of compounds called Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are bifunctional molecules containing three key domains:

  • Target binding moiety: This portion of the molecule binds specifically to a protein of interest, in this case, the Epidermal Growth Factor Receptor (EGFR). Gefitinib, an established EGFR inhibitor, is used as the target binding moiety in Gefitinib-based PROTAC 3 [].
  • Linker: The linker connects the target binding moiety to the E3 ubiquitin ligase ligand. It provides a certain degree of spatial flexibility within the molecule [].
  • E3 ubiquitin ligase ligand: This domain recruits cellular E3 ubiquitin ligases. E3 ubiquitin ligases are enzymes that attach ubiquitin molecules to proteins, tagging them for degradation by the proteasome [].

Mechanism of Action

  • Gefitinib-based PROTAC 3 binds to EGFR through the gefitinib moiety [].
  • The linker allows the PROTAC to recruit an E3 ubiquitin ligase in close proximity to the EGFR protein [].
  • The E3 ubiquitin ligase then attaches ubiquitin molecules to EGFR, marking it for degradation [].
  • The ubiquitinated EGFR is subsequently recognized and degraded by the proteasome, a cellular complex responsible for protein breakdown [].

This targeted degradation approach offers potential advantages over traditional EGFR inhibitors, which may only block the activity of the protein without eliminating it completely.

Research Applications

Gefitinib-based PROTAC 3 is a research tool used to study the effects of EGFR degradation in various cellular contexts. Here are some potential applications:

  • Understanding EGFR signaling pathways: By degrading EGFR, researchers can investigate the downstream signaling cascades regulated by this receptor and their role in cellular processes [].
  • Developing new cancer therapies: EGFR is often overexpressed or mutated in various cancers. Gefitinib-based PROTAC 3 can be used to assess the effectiveness of targeted degradation as a potential therapeutic strategy for such cancers [].
  • Investigating drug resistance mechanisms: Cancers can develop resistance to traditional EGFR inhibitors. PROTACs like Gefitinib-based PROTAC 3 can help researchers understand how cancer cells evade these drugs and identify potential ways to overcome resistance [].

The compound under discussion, (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, is a complex organic molecule characterized by multiple functional groups and stereocenters. Its structure includes a quinazoline moiety, which is known for its pharmacological properties, along with various ether and amide linkages that contribute to its biological activity. The presence of halogen atoms and nitrogen-containing heterocycles suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Gefitinib-based PROTAC 3 exploits a cellular protein degradation pathway known as the Ubiquitin-proteasome system (UPS) [].
    • The EGFR-binding moiety allows the PROTAC to latch onto the target protein (EGFR) with high affinity [].
    • The VHL ligand portion then recruits the cellular protein VHL, which acts as an adaptor molecule [].
    • The VHL-PROTAC-EGFR complex is recognized by the proteasome, a cellular machinery responsible for protein breakdown [].
    • The proteasome degrades the EGFR protein, effectively removing it from the cell and inhibiting its function [].
  • As Gefitinib-based PROTAC 3 is a research compound, detailed safety information is limited.
  • However, potential safety concerns might be similar to those associated with its components:
    • Gefitinib, the EGFR inhibitor, can cause side effects like skin rash and diarrhea [].
    • VHL ligands might disrupt the normal regulation of the UPS, potentially leading to unintended protein degradation events.
Involving this compound can be categorized into several types:

  • Substitution Reactions: The presence of halogen atoms allows for nucleophilic substitution reactions.
  • Hydrolysis Reactions: The amide linkages can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  • Redox Reactions: The compound may participate in oxidation-reduction reactions depending on the functional groups involved.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

The biological activity of the compound is likely influenced by its structural features. Compounds with similar structures have been reported to exhibit:

  • Anticancer Activity: Many quinazoline derivatives are known for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties: The presence of thiazole and aniline groups may enhance the compound's efficacy against various pathogens.
  • Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes involved in metabolic pathways, which could be explored through biochemical assays.

In vitro studies are essential to evaluate its specific biological effects and mechanisms of action .

The synthesis of such a complex compound typically involves multi-step organic synthesis techniques, including:

  • Building Block Synthesis: Utilizing simpler precursors that contain key functional groups.
  • Coupling Reactions: Employing methods like amide coupling to link different segments of the molecule.
  • Chiral Resolution: Techniques such as chiral chromatography may be necessary to obtain the desired stereoisomeric form.

Each synthetic step must be optimized for yield and purity, often requiring extensive purification methods such as chromatography .

The potential applications of this compound include:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer or infectious diseases.
  • Biochemical Research: As a tool for studying enzyme functions or cellular pathways.
  • Agricultural Chemicals: If found to possess pesticidal properties, it could be developed into a novel agrochemical.

Understanding the compound's pharmacokinetics and toxicity profiles will be critical in determining its suitability for these applications .

Interaction studies are vital to elucidate how this compound interacts with biological macromolecules:

  • Molecular Docking Studies: To predict binding affinities with target proteins or enzymes.
  • In Vitro Binding Assays: To confirm interactions observed in silico.
  • Cellular Uptake Studies: To assess how effectively the compound enters cells and its distribution within biological systems.

These studies will help clarify the mechanism by which the compound exerts its biological effects .

Several compounds share structural similarities with this molecule, particularly those containing quinazoline or thiazole moieties. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
GefitinibQuinazoline coreEGFR inhibitor in cancer therapy
ErlotinibQuinazoline coreAnticancer agent targeting EGFR
ThiamineThiazole ringEssential vitamin with metabolic roles
ZileutonQuinone structureLeukotriene synthesis inhibitor

The uniqueness of the discussed compound lies in its complex multi-functional structure that combines various pharmacophores, which may enhance its potency and selectivity compared to simpler analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

933.3661888 g/mol

Monoisotopic Mass

933.3661888 g/mol

Heavy Atom Count

65

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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